

The Cholecystikin B Receptor (CCK2R): A Nexus of Oncogenic Signaling in Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	CCK2R Ligand-Linker Conjugates
	1
Cat. No.:	B12433333

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cholecystikin B receptor (CCK2R), also known as the gastrin receptor, has emerged as a critical player in the initiation and progression of several malignancies, particularly those of the gastrointestinal tract.[1][2] Its aberrant expression and activation by its ligands, gastrin and cholecystikin (CCK), trigger a cascade of intracellular signaling events that promote tumor growth, proliferation, migration, and angiogenesis.[1][3] This technical guide provides a comprehensive review of the core CCK2R signaling pathways implicated in cancer, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its role as a therapeutic target.

Core CCK2R Signaling Pathways in Cancer

Upon ligand binding, CCK2R, a G-protein coupled receptor (GPCR), undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins, primarily G α q and G α 12/13.[4][5] This initiates a complex and interconnected network of downstream signaling cascades that are frequently dysregulated in cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Activation of CCK2R leads to the stimulation of this pathway through both Protein

Kinase C (PKC)-dependent and independent mechanisms.[1][5] This results in the sequential phosphorylation and activation of Raf, MEK, and ERK.[6] Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[6]

PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and metabolism.[7] CCK2R activation stimulates PI3K, which in turn phosphorylates and activates AKT.[1][8] Activated AKT then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell survival and proliferation.[7] The PI3K/AKT/mTOR pathway is a frequently dysregulated axis in human cancers.[9]

JAK2/STAT3 Pathway

The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cytokine signaling and plays a significant role in tumor cell survival and proliferation.[1] CCK2R activation can lead to the phosphorylation and activation of JAK2, which subsequently phosphorylates and activates STAT3.[10] Activated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.

Src and FAK Signaling

Src, a non-receptor tyrosine kinase, and Focal Adhesion Kinase (FAK) are key regulators of cell adhesion, migration, and invasion.[1] CCK2R activation can lead to the phosphorylation and activation of both Src and FAK.[1][11] This, in turn, promotes the remodeling of the actin cytoskeleton and the formation of focal adhesions, processes that are essential for cell motility and metastasis.[11]

β -Catenin Signaling

The Wnt/ β -catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[12] Gastrin, acting through CCK2R, has been shown to induce the activation of β -catenin.[13][14] Upon activation, β -catenin translocates to the nucleus, where it complexes with

TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as Cyclin D1.[4][15]

RhoA Signaling

RhoA, a small GTPase, is a key regulator of the actin cytoskeleton and is involved in cell shape, polarity, and migration.[16] CCK2R signaling can lead to the activation of RhoA, which in turn activates its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK).[17] The RhoA/ROCK pathway plays a crucial role in the cytoskeletal rearrangements required for cancer cell invasion and metastasis.[17]

Quantitative Data on CCK2R in Cancer

The following tables summarize key quantitative data from studies on CCK2R expression and signaling in cancer.

Table 1: CCK2R Expression in Colorectal Cancer (CRC) Clinical Samples[10]

Method	Positive Expression	Weakly Positive Expression
qRT-PCR	27.1% (19/70)	21.4% (15/70)
Western Blot	24.2% (17/70)	25.7% (18/70)

Table 2: In Vitro Cytokine Release from Gastrin-Stimulated CCK2R R396C Mutant Cells[1]

Analyte	Wild-Type (pg/mL)	R396C Mutant (pg/mL)	Fold Increase
IL-8	428	2,310	5.4
MCP-1	898	3,080	3.4

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK2R signaling are provided below.

Western Blot Analysis for MAPK/ERK Pathway Activation

This protocol describes the detection of total and phosphorylated ERK1/2 in cell lysates.

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by SDS-polyacrylamide gel electrophoresis.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies against total ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection and Analysis:
 - Detect chemiluminescence using an imaging system.
 - Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β -actin).[\[18\]](#)[\[19\]](#)

Quantitative Real-Time PCR (qRT-PCR) for CCK2R mRNA Expression

This protocol outlines the quantification of CCK2R mRNA levels.

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues using a suitable kit.
 - Assess RNA quality and quantity.
 - Synthesize cDNA using a reverse transcription kit.
- qRT-PCR:
 - Prepare a reaction mixture containing cDNA, forward and reverse primers for CCK2R, and a suitable SYBR Green or TaqMan master mix.
 - Use primers for a housekeeping gene (e.g., GAPDH or β -actin) for normalization.
 - Perform the qRT-PCR reaction in a real-time PCR system.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for CCK2R and the housekeeping gene.
 - Calculate the relative expression of CCK2R using the $\Delta\Delta C_t$ method.

Calcium Mobilization Assay

This protocol measures intracellular calcium flux upon GPCR activation.[\[2\]](#)[\[11\]](#)

- Cell Seeding and Dye Loading:
 - Seed cells expressing CCK2R in a 96-well black, clear-bottom plate.
 - Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[\[11\]](#)
- Ligand Preparation:
 - Prepare a serial dilution of the CCK2R agonist (e.g., gastrin) in assay buffer.
- Fluorescence Measurement:
 - Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
 - Add the agonist to the wells and immediately measure the change in fluorescence over time.[\[11\]](#)
- Data Analysis:
 - Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - Plot the ΔF against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Cell Migration (Scratch) Assay

This protocol assesses the effect of CCK2R signaling on cell migration.[\[1\]](#)[\[20\]](#)

- Cell Seeding and Monolayer Formation:
 - Seed cells in a 6-well or 24-well plate and grow to a confluent monolayer.
- Creating the Scratch:
 - Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.[\[1\]](#)[\[20\]](#)

- Wash with PBS to remove detached cells.
- Treatment and Imaging:
 - Add fresh media containing the treatment (e.g., gastrin or a CCK2R antagonist).
 - Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.[\[20\]](#)
- Data Analysis:
 - Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure over time to quantify cell migration.[\[20\]](#)

PET-CT Imaging of Tumor Xenografts in Mice

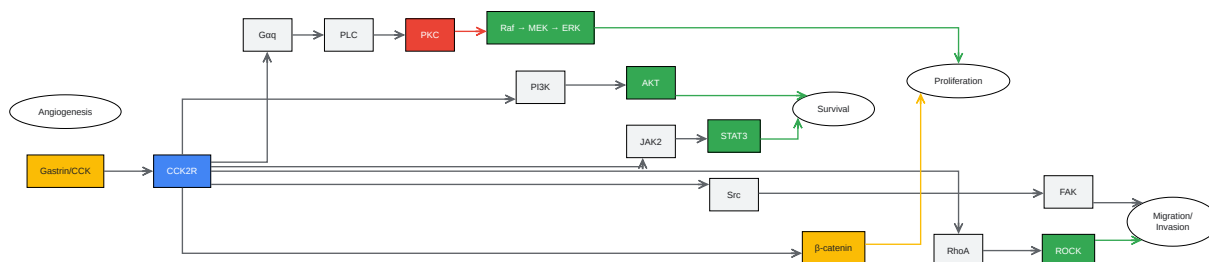
This protocol describes the in vivo imaging of tumors.[\[15\]](#)[\[21\]](#)

- Animal Model and Tumor Implantation:
 - Establish tumor xenografts by subcutaneously injecting cancer cells expressing CCK2R into immunocompromised mice.
- Radiotracer Injection:
 - Anesthetize the mice.
 - Inject a suitable PET radiotracer (e.g., a radiolabeled CCK2R ligand or ^{18}F -FDG) intravenously.[\[21\]](#)[\[22\]](#)
- PET-CT Imaging:
 - After an appropriate uptake period, place the anesthetized mouse in a small animal PET-CT scanner.[\[22\]](#)
 - Acquire PET and CT images.

- Image Analysis:
 - Reconstruct and co-register the PET and CT images.
 - Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake (e.g., as a percentage of injected dose per gram of tissue, %ID/g).[21]

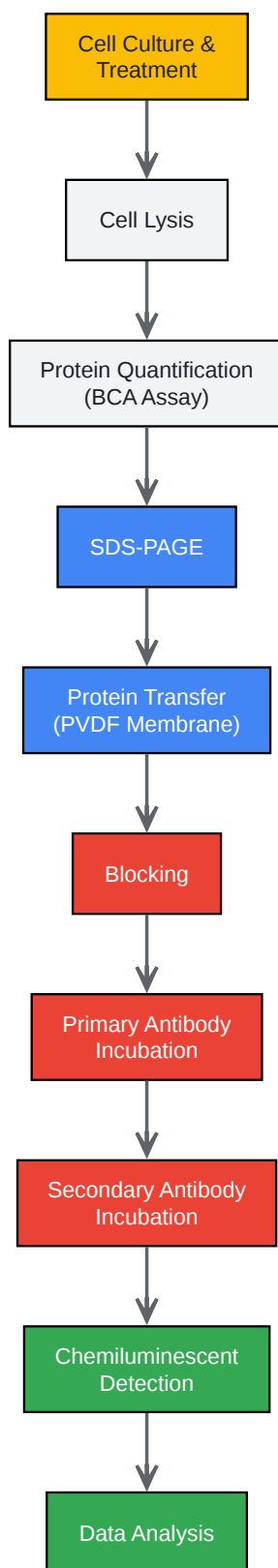
Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the core CCK2R signaling pathways and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Core CCK2R signaling pathways in cancer.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clyte.tech [clyte.tech]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. sartorius.com [sartorius.com]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. CCKBR | Cancer Genetics Web [cancerindex.org]
- 10. Cholecystokinin type 2 receptor in colorectal cancer: diagnostic and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca²⁺ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. jove.com [jove.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Cholecystokinin type 2 receptor in colorectal cancer: diagnostic and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multimodality imaging of tumor xenografts and metastases in mice with combined small-animal PET, small-animal CT, and bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. domaintherapeutics.ca [domaintherapeutics.ca]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. axionbiosystems.com [axionbiosystems.com]
- 21. Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.rutgers.edu [research.rutgers.edu]
- To cite this document: BenchChem. [The Cholecystokinin B Receptor (CCK2R): A Nexus of Oncogenic Signaling in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433333#review-of-cck2r-signaling-pathways-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com